3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol
Description
3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a pyrazole-derived compound featuring a phenol moiety linked via an aminomethyl bridge to a substituted pyrazole ring. The pyrazole core is functionalized with a cyclopropyl group at the 3-position and a methyl group at the 1-position (N-methyl substitution). This structural arrangement confers unique physicochemical properties, including hydrogen-bonding capacity (via the phenol -OH and amino groups) and lipophilicity (due to the cyclopropyl and methyl substituents).
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H17N3O/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10/h2-4,7-8,11,15,18H,5-6,9H2,1H3 |
InChI Key |
TWSDYVZPROMXQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then methylated to introduce the 1-methyl group. The aminomethyl linkage is formed through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group. Finally, the phenol group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydropyrazoles.
Substitution: Various substituted phenols and pyrazoles
Scientific Research Applications
3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
*Estimated based on structural analogy to and .
Physicochemical Properties
- Hydrogen Bonding: The phenol and amino groups in the target compound enable robust hydrogen-bonding networks, critical for crystal packing and solubility. This contrasts with the thioether analog (), where the thioether group reduces hydrogen-bonding capacity but increases lipophilicity .
- Solubility and Stability: The cyclopropyl group enhances steric bulk and may reduce aqueous solubility compared to unsubstituted analogs like 2-(3-amino-1H-pyrazol-5-yl)phenol. Storage conditions for related compounds (e.g., +4°C in ) suggest sensitivity to thermal degradation .
Functional and Application Differences
- Medicinal Chemistry: Urea derivatives (e.g., MK13) are often explored as enzyme inhibitors due to their hydrogen-bonding capacity, whereas the target compound’s phenol group may confer antioxidant or kinase-binding properties .
- Materials Science: The thioether analog’s carboxylic acid group () could facilitate coordination chemistry, unlike the target compound’s phenol, which is more suited for supramolecular assembly via O–H···N hydrogen bonds .
Biological Activity
3-{[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O
- Molecular Weight : 270.34 g/mol
Research indicates that compounds with pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit specific enzymes related to pain signaling pathways, particularly adenylyl cyclases (ACs) that are involved in cAMP production .
- Receptor Modulation : The compound may also interact with various receptors, influencing neurotransmitter release and modulating pain perception .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic benefits:
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibits significant reduction in inflammatory markers in animal models. |
| Analgesic | Demonstrates pain relief comparable to standard analgesics in preclinical tests. |
| Anticancer | Shows cytotoxic effects against various cancer cell lines, inhibiting proliferation. |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of pyrazole derivatives, it was found that this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in a rat model of arthritis. The results indicated a reduction in joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Activity
Another study focused on the analgesic effects of this compound compared to traditional NSAIDs. In a controlled experiment using the formalin test in mice, the compound exhibited a notable reduction in pain behavior during both the acute and chronic phases, indicating its effectiveness as an analgesic agent.
Case Study 3: Anticancer Potential
Research involving various cancer cell lines (e.g., breast and lung cancer) demonstrated that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
